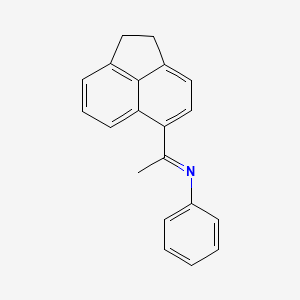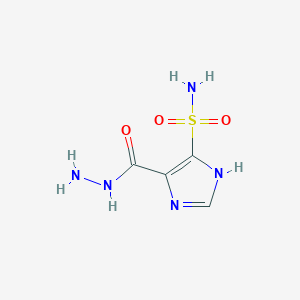
1H-Imidazole-4-carboxylic acid, 5-(aminosulfonyl)-, hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole-4-carboxylic acid, 5-(aminosulfonyl)-, hydrazide is a heterocyclic compound that features an imidazole ring substituted with a carboxylic acid group at the 4-position, an aminosulfonyl group at the 5-position, and a hydrazide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-4-carboxylic acid, 5-(aminosulfonyl)-, hydrazide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors to form the imidazole ring, followed by functional group modifications to introduce the carboxylic acid, aminosulfonyl, and hydrazide groups.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Imidazole-4-carboxylic acid, 5-(aminosulfonyl)-, hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with oxidized functional groups, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1H-Imidazole-4-carboxylic acid, 5-(aminosulfonyl)-, hydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which 1H-Imidazole-4-carboxylic acid, 5-(aminosulfonyl)-, hydrazide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular pathways to modulate biological processes.
Vergleich Mit ähnlichen Verbindungen
- 1H-Imidazole-4-carboxylic acid, 5-(aminosulfonyl)-, methyl ester
- 1H-Imidazole-4-carboxylic acid, 5-(aminosulfonyl)-, ethyl ester
Comparison: 1H-Imidazole-4-carboxylic acid, 5-(aminosulfonyl)-, hydrazide is unique due to the presence of the hydrazide group, which imparts distinct chemical and biological properties. Compared to its methyl and ethyl ester counterparts, the hydrazide derivative may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications.
Eigenschaften
CAS-Nummer |
61006-87-9 |
|---|---|
Molekularformel |
C4H7N5O3S |
Molekulargewicht |
205.20 g/mol |
IUPAC-Name |
4-(hydrazinecarbonyl)-1H-imidazole-5-sulfonamide |
InChI |
InChI=1S/C4H7N5O3S/c5-9-3(10)2-4(8-1-7-2)13(6,11)12/h1H,5H2,(H,7,8)(H,9,10)(H2,6,11,12) |
InChI-Schlüssel |
YMZIXVHPPCSPOZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=C(N1)S(=O)(=O)N)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


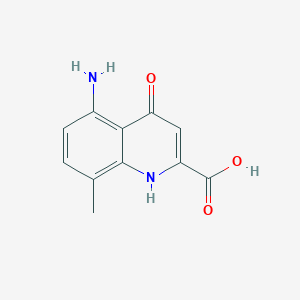
![2-[(Propan-2-yl)amino]phenyl propylcarbamate](/img/structure/B14594157.png)
![1-Methyl-3,5-diphenyl-4-[2-(phenylmethanesulfonyl)ethoxy]-1H-pyrazole](/img/structure/B14594175.png)

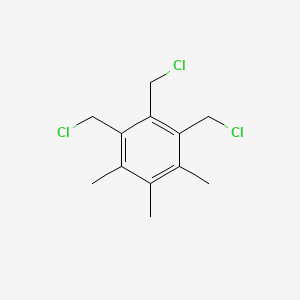

![(2Z)-3-(4-Fluorophenyl)-2-[(4-fluorophenyl)imino]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B14594190.png)
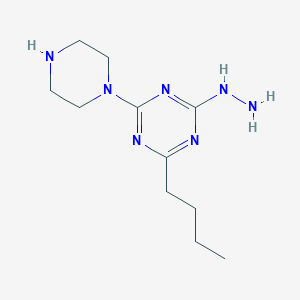
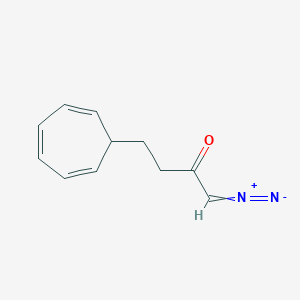
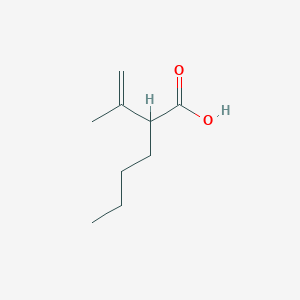
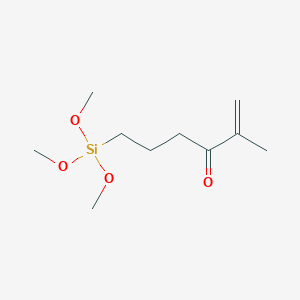
![Benzeneacetic acid, 2-[(3,4-difluorophenyl)thio]-](/img/structure/B14594227.png)
![4-Methoxyspiro[1,2-dioxetane-3,9'-fluorene]](/img/structure/B14594233.png)
